molecular formula C11H12O4 B041768 7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one CAS No. 888723-96-4

7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Cat. No. B041768
M. Wt: 208.21 g/mol
InChI Key: NUSOXCFZGFESQF-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a biochemical compound. Its molecular formula is C11H12O4 and it has a molecular weight of 208.21 .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

  • Phytotoxic, Antifungal, Antimicrobial, and Antifeedant Effects : This compound exhibits potential as a lead for natural herbicide models due to its phytotoxic, antifungal, antimicrobial, and antifeedant properties (Macias et al., 2009).

  • Antitumor Activity : It has shown promise in vitro and in vivo against Colon 38 adenocarcinoma in mice, highlighting its potential for antitumor applications (Nguyen et al., 2006).

  • Analgesic Activity : Certain derivatives of this compound have displayed analgesic effects, comparable to codeine in some instances (Shiotani & Kometani, 1977).

  • Estrogen Agonistic and Antagonistic Activity : Some derivatives exhibit significant estrogenic activities, which could be relevant in hormone-related therapies or research (Gupta et al., 2007).

  • Development of Aspirin Prodrugs : It has been studied in the context of developing new drugs that mimic aspirin's effects but without its disadvantages, such as gastric irritation (Ankersen & Senning, 1989).

  • Antiproliferative Effects : Extracts from Hypericum polyanthemum containing this compound have demonstrated potent growth inhibitory activity, indicating potential antiproliferative effects (Ferraz et al., 2005).

  • Lipid Peroxidation Inhibition : It has been identified as a potent lipid peroxidation inhibitor and scavenger of nitric oxide and peroxynitrite species, and is currently in phase II trials for antitumoral therapy (Yenes et al., 2004).

  • Effects on Juvenile Hormone in Silkworms : Derivatives like ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate have been shown to induce precocious metamorphosis in silkworm larvae by decreasing juvenile hormone I in hemolymph (Furuta et al., 2010).

properties

IUPAC Name

7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)14-9-6-7(13-3)4-5-8(9)10(12)15-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSOXCFZGFESQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C=CC(=C2)OC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kuramochi, K Fukudome, I Kuriyama… - Bioorganic & medicinal …, 2009 - Elsevier
Herein, we describe the synthesis and structure–activity relationships of dehydroaltenusin derivatives as inhibitors of a mammalian DNA polymerase α. We have newly synthesized nine …
Number of citations: 24 www.sciencedirect.com
S Kamisuki, S Takahashi, Y Mizushina, S Hanashima… - Tetrahedron, 2004 - Elsevier
The first total synthesis of dehydroaltenusin, a natural enzyme inhibitor, is described. The key step involves Suzuki-coupling reaction of an aryl triflate prepared from 2,4,6-…
Number of citations: 83 www.sciencedirect.com

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